2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride
Description
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. This compound contains a trifluoroacetyl group, a dihydroisoquinoline core, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-3-1-2-7-6-16(5-4-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFIAISRRHNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936570-52-3 | |
| Record name | 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with trifluoroacetyl chloride in the presence of a base such as pyridine to introduce the trifluoroacetyl group. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The dihydroisoquinoline core can be oxidized to isoquinoline using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether)
Oxidation: Oxidizing agents (potassium permanganate), solvent (water or acetone)
Major Products
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Sulfonothioates: Formed by substitution with thiols
Trifluoromethyl Derivatives: Formed by reduction of the trifluoroacetyl group
Isoquinoline Derivatives: Formed by oxidation of the dihydroisoquinoline core
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a trifluoroacetyl group , a dihydroisoquinoline core , and a sulfonyl chloride functional group , which enhances its potential as a pharmaceutical agent.
- Biological Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, enhancing binding affinity due to the trifluoroacetyl group. The sulfonyl chloride moiety allows for covalent modifications of proteins, which is crucial for understanding enzyme mechanisms and developing targeted therapies.
-
Potential Therapeutic Applications :
- Development of enzyme inhibitors.
- Exploration as probes for studying biological pathways.
Organic Synthesis
The compound is valuable in synthetic organic chemistry, particularly in the synthesis of other biologically active molecules.
- Synthetic Pathways : The synthesis typically involves multiple steps that allow for the efficient production of this compound for further study and application.
- Alternative Synthesis Methods : It can serve as an alternative to traditional methods for synthesizing primary amines from halides through N-alkylation followed by cleavage of the trifluoroacetyl group.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Trifluoroacetyl chloride | Contains trifluoroacetyl group | Simpler structure without isoquinoline or sulfonamide |
| Sulfonamide derivatives | Contains sulfonamide functionality | Varying reactivity based on substituents |
| Tetrahydroisoquinoline derivatives | Similar core structure | Different functional groups leading to diverse properties |
This table highlights the uniqueness of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride in comparison to structurally similar compounds.
Case Study 1: Anti-inflammatory Properties
Research has indicated that derivatives similar to this compound may possess anti-inflammatory effects. A study involving selective phosphodiesterase inhibitors demonstrated that tetrahydroquinoline derivatives could reduce inflammatory responses in animal models by modulating cAMP levels.
Case Study 2: Anticancer Activity
A series of related compounds were tested against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened derivatives, several exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the isoquinoline and sulfonyl chloride groups.
2,2,2-Trifluoroethyl Trifluoroacetate: Another fluorinated compound with different functional groups and reactivity.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group and pyridine core, used in similar applications but with different chemical properties.
Uniqueness
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The trifluoroacetyl group imparts high electronegativity and metabolic stability, while the sulfonyl chloride group offers versatility in chemical modifications. The dihydroisoquinoline core adds structural complexity and potential biological activity, making this compound a valuable tool in various fields of research and industry.
Biological Activity
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is a chemical compound notable for its unique structural features and biological activities. This compound possesses a trifluoroacetyl group, a dihydroisoquinoline core, and a sulfonyl chloride functional group, rendering it a versatile intermediate in organic synthesis and various biological applications.
- IUPAC Name : this compound
- Molecular Formula : C11H9ClF3NO3S
- Molecular Weight : 327.71 g/mol
- Melting Point : 102–104 °C
- Boiling Point : 465.6 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoroacetyl group enhances binding affinity to specific targets, while the sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins. This mechanism suggests potential applications as an enzyme inhibitor or in modulating biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. Its sulfonyl chloride group facilitates covalent modification of enzyme active sites.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Activity : The compound has potential applications in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antiviral Activity : Some studies have indicated that this compound may exhibit antiviral properties by disrupting viral replication processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various isoquinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study: Enzyme Inhibition
In a biochemical assay, this compound was shown to inhibit the activity of specific kinases involved in cell signaling pathways critical for cancer progression. The inhibition was dose-dependent and suggested a potential for therapeutic development in oncology.
Q & A
Q. What is the molecular structure and key functional groups of this compound?
The compound contains a 3,4-dihydro-1H-isoquinoline core substituted with a sulfonyl chloride group at position 5 and a trifluoroacetyl group at position 2. Its molecular formula is C₁₃H₁₇ClO₄S (based on catalog entries for structurally similar tetrahydroisoquinoline derivatives) . Key functional groups include the sulfonyl chloride (highly reactive toward nucleophiles) and the electron-withdrawing trifluoroacetyl moiety, which significantly influences electronic properties and reactivity.
Q. What safety protocols are critical when handling this compound?
Due to the sulfonyl chloride group’s reactivity and potential toxicity:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Avoid contact with water or alcohols to prevent exothermic decomposition. Store under inert gas (e.g., argon) in a cool, dry environment .
- Emergency response: For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Q. What are standard synthetic routes for preparing this compound?
A plausible method involves:
- Step 1: Chlorosulfonation of a pre-functionalized dihydroisoquinoline precursor using chlorosulfonic acid or SO₂Cl₂ to introduce the sulfonyl chloride group.
- Step 2: Trifluoroacetylation via reaction with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFAC) under anhydrous conditions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents to isolate the product .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
The trifluoroacetyl group withdraws electron density via its -I effect, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). This contrasts with non-fluorinated analogs, where reduced electrophilicity may require harsher conditions. Computational studies (DFT) suggest the CF₃ group stabilizes the transition state by delocalizing negative charge during substitution .
Q. What analytical techniques confirm purity and structural integrity?
- ¹H/¹³C NMR: Verify dihydroisoquinoline ring protons (δ 2.8–3.5 ppm for CH₂ groups) and trifluoroacetyl carbonyl (δ 165–170 ppm) .
- LC-MS (ESI+): Confirm molecular ion ([M+H]⁺ expected at m/z ~342) and absence of hydrolyzed byproducts (e.g., sulfonic acids).
- Elemental Analysis: Validate C/H/N/S ratios within ±0.3% of theoretical values .
Q. How to address yield discrepancies in reactions under varying conditions?
- Systematic DOE (Design of Experiments): Test solvent polarity (e.g., DCM vs. THF), temperature (−20°C to 60°C), and stoichiometry to identify optimal parameters.
- Moisture Control: Trace water hydrolyzes sulfonyl chloride; use molecular sieves or anhydrous solvents .
- Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR to detect intermediate instability .
Q. What computational challenges arise when modeling this compound’s reactivity?
- Basis Set Selection: Fluorine’s high electronegativity requires hybrid functionals (e.g., B3LYP-D3) and large basis sets (6-311++G**) for accurate charge distribution .
- Solvent Effects: Include implicit solvent models (e.g., PCM) to account for polar aprotic environments.
- Transition State Analysis: Identify steric hindrance from the dihydroisoquinoline ring using NCI (Non-Covalent Interaction) plots .
Q. How does the dihydroisoquinoline conformation affect sulfonyl chloride accessibility?
- Steric Effects: The partially saturated ring adopts a boat or chair conformation, influencing the sulfonyl chloride’s spatial orientation. X-ray crystallography or NOE NMR can elucidate preferred conformers .
- Solid-Phase Synthesis: Immobilize the compound via a linker at position 7 (if unsubstituted) to minimize steric clash during coupling reactions .
Data Contradiction Analysis
Q. Conflicting reports on stability in protic solvents: How to resolve?
- Hypothesis: Discrepancies may stem from trace impurities (e.g., residual acid catalysts) accelerating hydrolysis.
- Method: Conduct stability tests (HPLC monitoring) in rigorously dried vs. "wet" solvents (e.g., MeOH with 0.1% H₂O).
- Outcome: If hydrolysis rates differ, purify starting material via ion-exchange chromatography to remove acidic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
